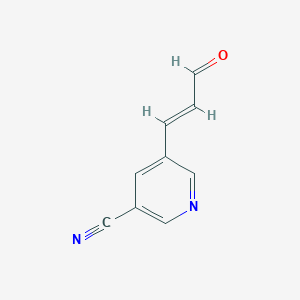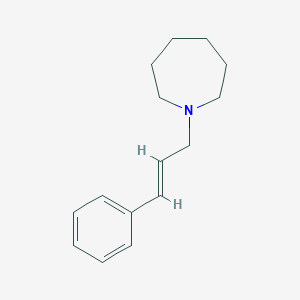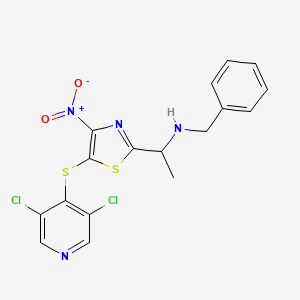
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxypicolinic acid with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethoxycarbonyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
化学反应分析
Types of Reactions
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(ethoxycarbonyl)picolinic acid.
Reduction: Formation of 6-(ethoxycarbonyl)-4-hydroxypicolinic alcohol.
Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.
科学研究应用
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ethoxycarbonyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-Hydroxypicolinic acid: Lacks the ethoxycarbonyl group, making it less lipophilic.
6-Carboxy-4-hydroxypicolinic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.
6-Methoxycarbonyl-4-hydroxypicolinic acid: Features a methoxycarbonyl group, which may have different reactivity and properties.
Uniqueness
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is unique due to the presence of both the ethoxycarbonyl and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
属性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
6-ethoxycarbonyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)7-4-5(11)3-6(10-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
PNLINSMXICBOFS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
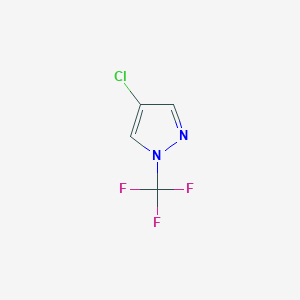
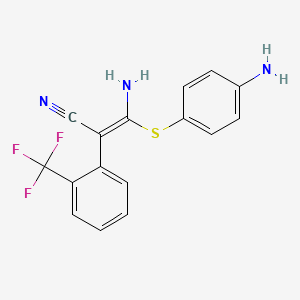
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
